molecular formula C7H5BF4O3 B1383263 [2-Fluoro-6-(trifluoromethoxy)phenyl]boronic acid CAS No. 1261214-72-5

[2-Fluoro-6-(trifluoromethoxy)phenyl]boronic acid

Cat. No. B1383263
CAS RN: 1261214-72-5
M. Wt: 223.92 g/mol
InChI Key: XOSIXJMDIBZKHQ-UHFFFAOYSA-N
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Description

“[2-Fluoro-6-(trifluoromethoxy)phenyl]boronic acid” is a chemical compound with the molecular formula C7H5BF4O3 . It has a molecular weight of 223.92 g/mol . This compound is considered a reagent that is used for the preparation of ERβ receptor that is selective towards 4-hydroxybiphenyls .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl ring substituted with a boronic acid group, a fluorine atom, and a trifluoromethoxy group . The exact 3D structure is not available as conformer generation is disallowed due to unsupported elements .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 223.92 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 7 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 224.0267868 g/mol . The topological polar surface area is 49.7 Ų .

Scientific Research Applications

Optical Modulation

[2-Fluoro-6-(trifluoromethoxy)phenyl]boronic acid demonstrates potential applications in optical modulation. For example, phenyl boronic acids (PBA) have been used in conjunction with polymers like polyethylene glycol for aqueous dispersion of single-walled carbon nanotubes (SWNT). This combination has shown the ability to quench near-infrared fluorescence in response to saccharide binding, indicating potential applications in optical sensors and imaging technologies (Mu et al., 2012).

Suzuki-Miyaura Coupling

The compound plays a significant role in Suzuki-Miyaura coupling reactions. A study highlights the use of boronic acids, including those with polyfluorophenyl groups, in facilitating fast and efficient coupling reactions under mild conditions. This is particularly valuable for the synthesis of complex organic compounds and pharmaceuticals (Kinzel, Zhang, & Buchwald, 2010).

Protective Groups for Diols

2,6-Bis(trifluoromethyl)phenylboronic esters, which are structurally similar to this compound, have been utilized as protective groups for diols. These compounds offer stability and tolerance to various organic transformations, and can be deprotected under mild conditions, making them useful in the synthesis of complex organic molecules (Shimada et al., 2018).

Sensing Applications

Boronic acids, including fluorine-substituted phenylboronic acids, have found extensive use in sensing applications. Their interaction with diols and strong Lewis bases enables their utility in various sensing mechanisms, ranging from biological labeling to the development of therapeutic agents (Lacina, Skládal, & James, 2014).

Safety and Hazards

“[2-Fluoro-6-(trifluoromethoxy)phenyl]boronic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Mechanism of Action

Target of Action

The primary target of [2-Fluoro-6-(trifluoromethoxy)phenyl]boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the SM coupling reaction, this compound acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, this compound, which is formally nucleophilic, is transferred from boron to palladium .

Biochemical Pathways

The SM coupling reaction, facilitated by this compound, affects the biochemical pathway of carbon–carbon bond formation . This reaction is exceptionally mild and functional group tolerant, making it suitable for a variety of applications .

Pharmacokinetics

Organoboron reagents like this compound are generally known for their stability, ease of preparation, and environmentally benign nature . These properties could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

The result of the action of this compound in the SM coupling reaction is the formation of a new carbon–carbon bond . This bond formation is a crucial step in many organic synthesis processes .

Action Environment

The action of this compound in the SM coupling reaction is influenced by the reaction conditions . The reaction is known for its mild and functional group tolerant conditions, which suggests that it can be carried out in a variety of environments . .

Biochemical Analysis

Biochemical Properties

[2-Fluoro-6-(trifluoromethoxy)phenyl]boronic acid plays a crucial role in biochemical reactions, especially in Suzuki-Miyaura cross-coupling reactions. This compound interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds, which are essential in the synthesis of complex organic molecules . The interaction between this compound and palladium catalysts involves the transmetalation process, where the boronic acid transfers its organic group to the palladium center . This interaction is vital for the successful completion of the coupling reaction, making this compound an indispensable reagent in organic synthesis.

Cellular Effects

For instance, boronic acids can inhibit serine proteases, which are enzymes involved in various cellular processes, including cell signaling and metabolism . The inhibition of these enzymes by this compound can lead to alterations in cell signaling pathways and gene expression, ultimately affecting cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form reversible covalent bonds with biomolecules. This compound can interact with the active sites of enzymes, leading to enzyme inhibition or activation . For example, this compound can inhibit serine proteases by forming a covalent bond with the serine residue in the enzyme’s active site . This interaction prevents the enzyme from catalyzing its substrate, thereby inhibiting its activity. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to moisture and light . The degradation of this compound can lead to a decrease in its efficacy in biochemical reactions. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies where prolonged exposure can lead to sustained enzyme inhibition and altered cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity. These findings highlight the importance of dosage optimization in the use of this compound in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its role as a reagent in organic synthesis. The compound interacts with enzymes and cofactors involved in the metabolism of boronic acids, influencing metabolic flux and metabolite levels . For instance, the compound can be metabolized by enzymes that catalyze the oxidation and reduction of boronic acids, leading to the formation of different metabolites

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be transported across cell membranes by specific transporters, facilitating its entry into cells and its distribution within different cellular compartments . Additionally, binding proteins can influence the localization and accumulation of this compound within tissues, affecting its overall bioavailability and efficacy in biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications . The compound can be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, where it exerts its biochemical effects . These targeting signals and modifications are crucial for the compound’s activity and function, as they ensure that this compound reaches its intended site of action within the cell .

properties

IUPAC Name

[2-fluoro-6-(trifluoromethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF4O3/c9-4-2-1-3-5(6(4)8(13)14)15-7(10,11)12/h1-3,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSIXJMDIBZKHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=C1F)OC(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261214-72-5
Record name [2-fluoro-6-(trifluoromethoxy)phenyl]boronic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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